molecular formula C10H17ClN2O3 B14883135 4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride

4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride

Cat. No.: B14883135
M. Wt: 248.70 g/mol
InChI Key: LRDSKUUOZYPMOM-UHFFFAOYSA-N
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Description

4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride is a chemical compound that features a morpholine ring substituted with an aminocyclohexyl group and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride typically involves the reaction of 4-aminocyclohexanol with morpholine-3,5-dione under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction to form the desired morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the aminocyclohexyl and dione functionalities.

    4-(4-Aminocyclohexyl)morpholine: Similar but without the dione group.

    Morpholine-3,5-dione: Lacks the aminocyclohexyl substitution.

Uniqueness

4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

4-(4-aminocyclohexyl)morpholine-3,5-dione;hydrochloride

InChI

InChI=1S/C10H16N2O3.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-15-6-10(12)14;/h7-8H,1-6,11H2;1H

InChI Key

LRDSKUUOZYPMOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C(=O)COCC2=O.Cl

Origin of Product

United States

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